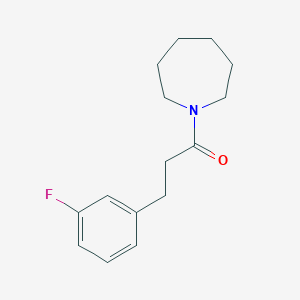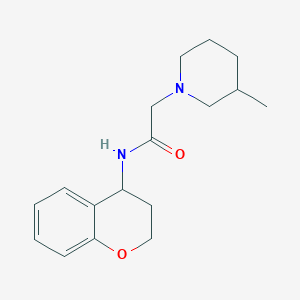![molecular formula C13H15N3O B7516372 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as PDP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. PDP is a pyrido[1,2-a]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemical and Physiological Effects
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been shown to have anti-viral properties, inhibiting the replication of certain viruses. In addition, 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have neuroprotective effects, protecting neurons from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its specificity for certain enzymes and pathways. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to selectively inhibit COX-2 and HDACs, making it a useful tool for studying these pathways. However, one limitation of using 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential toxicity. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One area of research is the development of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the study of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one's mechanism of action and its interactions with other pathways and enzymes may provide insights into the development of new therapies for various diseases.
Synthesemethoden
The synthesis method of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-(aminomethyl)pyridine and 4-chloro-6-methyl-2-(methylthio)pyrimidine in the presence of a base. The resulting product is then treated with pyrrolidine to yield 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. The purity of the compound can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-9-11(10-15-6-3-4-7-15)14-12-5-1-2-8-16(12)13/h1-2,5,8-9H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOHLQPHKJJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
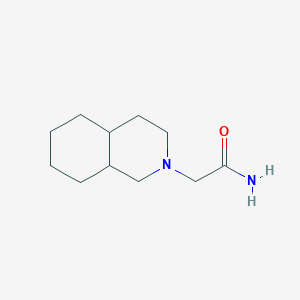
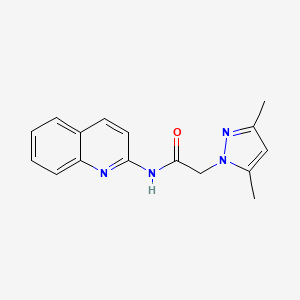
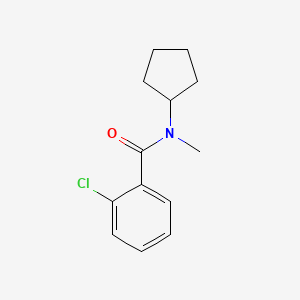
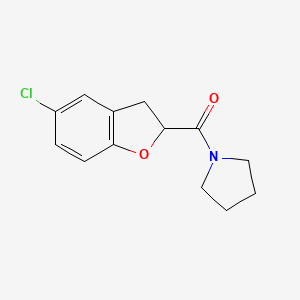
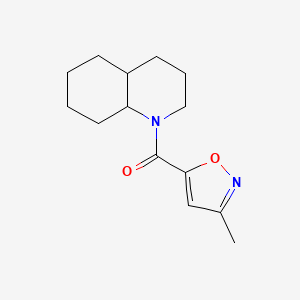
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)


![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
